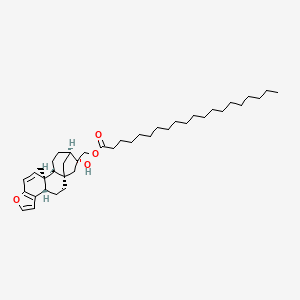
Kahweol eicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kahweol eicosanoate is a diterpene ester derived from kahweol, a compound found in coffee beans. Kahweol itself is known for its various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kahweol eicosanoate typically involves the esterification of kahweol with eicosanoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the extraction of kahweol from coffee beans followed by its esterification with eicosanoic acid. The extraction process can utilize solvents like ethanol or supercritical carbon dioxide to isolate kahweol from the coffee beans .
Chemical Reactions Analysis
Types of Reactions
Kahweol eicosanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Scientific Research Applications
Kahweol eicosanoate has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study esterification reactions and the behavior of diterpene esters.
Biology: Investigated for its anti-inflammatory and antioxidant properties, which may have implications in treating inflammatory diseases.
Medicine: Explored for its potential anti-cancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of kahweol eicosanoate involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Increases the levels of glutathione and other antioxidant enzymes.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Cafestol: Another diterpene found in coffee beans with similar biological activities but differs in its chemical structure.
Uniqueness
This compound is unique due to its esterified form, which may enhance its bioavailability and stability compared to its parent compound, kahweol. This esterification also allows for potential modifications to improve its therapeutic properties .
Biological Activity
Kahweol eicosanoate, a derivative of kahweol, is a natural diterpene predominantly found in coffee. This compound has garnered attention for its potential biological activities, particularly in cancer prevention, anti-inflammatory effects, and modulation of the endocannabinoid system. This article aims to detail the biological activity of this compound, supported by various research findings and case studies.
Overview of this compound
This compound is characterized by its molecular formula C40H64O4 and a molecular weight of 608.93 g/mol. It is recognized as a chemopreventive agent, with studies indicating its role in various biological pathways that contribute to its therapeutic effects .
1. Anticancer Properties
This compound exhibits significant anticancer effects through several mechanisms:
- Induction of Apoptosis : Research shows that kahweol can induce apoptosis in colorectal cancer cells by upregulating activating transcription factor 3 (ATF3), which plays a critical role in cell stress responses and apoptosis .
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that kahweol suppresses cell proliferation by promoting cyclin D1 degradation through ERK1/2, JNK, and GSK3β pathways .
- Anti-Angiogenesis : Kahweol has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect is mediated through the downregulation of various pro-angiogenic factors .
2. Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties:
- Reduction of Inflammatory Mediators : In vivo studies indicate that kahweol reduces the production of prostaglandin E2 (PGE2), a key player in inflammation and pain hypersensitivity .
- Modulation of Endocannabinoid System : Kahweol enhances the levels of anandamide, an endocannabinoid that plays a role in pain relief and inflammation modulation. This suggests a potential therapeutic application for pain management .
3. Other Biological Activities
- Hepatoprotective Effects : Kahweol has been associated with liver protection through its antioxidant properties, which help mitigate oxidative stress in liver cells .
- Anti-Diabetic Potential : Preliminary findings suggest that kahweol may enhance insulin sensitivity and reduce blood glucose levels, indicating its potential utility in diabetes management .
Case Studies
Several studies illustrate the biological activity of this compound:
- Study on Antinociceptive Effects :
- Cancer Cell Line Studies :
Summary Table of Biological Activities
Properties
Molecular Formula |
C40H64O4 |
|---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate |
InChI |
InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1 |
InChI Key |
BPMBWEOACWITBW-BKQJUPONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















